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Compound of Interest

Compound Name: 2-Cyclopentenone

Cat. No.: B042074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for 2-cyclopentenone and its structural analogs, 2-

cyclohexenone and methyl vinyl ketone. The data presented is essential for the structural

elucidation and quality control of these important chemical entities in research and

pharmaceutical development.

NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million

(ppm) and coupling constants (J) in Hertz (Hz) for 2-cyclopentenone and its alternatives. The

data was acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Data Comparison
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Compound Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

2-

Cyclopentenone
H3 7.75 dd

J(H3,H2) = 5.7,

J(H3,H4) = 2.6

H2 6.21 dd
J(H2,H3) = 5.7,

J(H2,H4) = 2.2

H4 (2H) 2.70 m

H5 (2H) 2.36 m

2-

Cyclohexenone
H3 7.03 dt

J(H3,H2) = 10.3,

J(H3,H4) = 4.2

H2 6.01 dt
J(H2,H3) = 10.3,

J(H2,H4) = 2.0

H4 (2H) 2.43 m

H5 (2H) 2.03 m

H6 (2H) 2.37 t J(H6,H5) = 6.0

Methyl Vinyl

Ketone
Ha 6.30 dd

J(Ha,Hb) = 17.4,

J(Ha,Hc) = 8.6

Hb 6.21 dd
J(Hb,Ha) = 17.4,

J(Hb,Hc) = 3.3

Hc 5.91 dd
J(Hc,Ha) = 8.6,

J(Hc,Hb) = 3.3

CH₃ 2.29 s

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'dd' denotes

doublet of doublets, 'dt' denotes doublet of triplets, and 'm' denotes multiplet.

Table 2: ¹³C NMR Data Comparison
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Compound Carbon Chemical Shift (δ, ppm)

2-Cyclopentenone C1 (C=O) 209.8

C3 165.5

C2 134.7

C4 34.5

C5 29.8

2-Cyclohexenone C1 (C=O) 199.5

C3 149.9

C2 129.8

C6 38.3

C4 25.7

C5 22.8

Methyl Vinyl Ketone C2 (C=O) 198.1

C3 137.4

C4 128.6

C1 (CH₃) 26.2

Experimental Protocols
Sample Preparation

Weigh 10-20 mg of the solid sample or measure 10-20 µL of the liquid sample.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
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Instrument: Bruker Avance III 400 MHz spectrometer equipped with a 5 mm BBO probe.

Software: TopSpin 3.2

¹H NMR Spectroscopy:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

¹³C NMR Spectroscopy:

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.2 s

Spectral Width: 240 ppm

Data Visualization
The following diagram illustrates the correlation between the chemical structure of 2-
cyclopentenone and its characteristic ¹H and ¹³C NMR signals.

Caption: Correlation of 2-Cyclopentenone structure with its NMR signals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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